molecular formula C16H15F2N3O3 B158610 3-fluoropropyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate CAS No. 133368-73-7

3-fluoropropyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Cat. No.: B158610
CAS No.: 133368-73-7
M. Wt: 335.3 g/mol
InChI Key: IDGRIDPWFKLMGA-UHFFFAOYSA-N
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Description

3’-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid is a complex organic compound belonging to the benzodiazepine family This compound is characterized by its unique structure, which includes fluorine atoms and an imidazole ring fused with a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

    Formation of the Benzodiazepine Core: The benzodiazepine core is constructed through a series of condensation reactions involving amines and carbonyl compounds.

    Final Coupling and Functionalization: The final step involves coupling the imidazole and benzodiazepine moieties, followed by functionalization to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized reaction conditions.

    Purification: The compound is purified using techniques such as recrystallization, chromatography, and distillation.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3’-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to various physiological effects, including sedation, anxiolysis, and muscle relaxation.

Comparison with Similar Compounds

Similar Compounds

    Flumazenil: A benzodiazepine antagonist used to reverse the effects of benzodiazepines.

    Diazepam: A widely used benzodiazepine with anxiolytic, anticonvulsant, and muscle relaxant properties.

    Lorazepam: Another benzodiazepine with similar therapeutic effects.

Uniqueness

3’-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid is unique due to its specific structural features, including the presence of fluorine atoms and the imidazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

133368-73-7

Molecular Formula

C16H15F2N3O3

Molecular Weight

335.3 g/mol

IUPAC Name

3-fluoropropyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C16H15F2N3O3/c1-20-8-13-14(16(23)24-6-2-5-17)19-9-21(13)12-4-3-10(18)7-11(12)15(20)22/h3-4,7,9H,2,5-6,8H2,1H3

InChI Key

IDGRIDPWFKLMGA-UHFFFAOYSA-N

SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)OCCCF

Canonical SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)OCCCF

133368-73-7

Synonyms

3'-fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid
3-FP-Ro-15-3890
N-(3'-fluoropropyl)-Ro 15-3890

Origin of Product

United States

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